molecular formula C23H25NO4 B13093699 Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate

Cat. No.: B13093699
M. Wt: 379.4 g/mol
InChI Key: NTCSTGVSJNWQBG-UHFFFAOYSA-N
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Description

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a benzyloxy group, a tert-butyl group, and a hydroxyquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of the tert-Butyl Group: The tert-butyl group can be added via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reactions. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl chloride, sodium hydroxide

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of tetrahydroquinoline derivatives

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyquinoline moiety is known to interact with metal ions, which can lead to the formation of metal complexes. These complexes can exhibit various biological activities, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(benzyloxy)-4-hydroxyquinoline-2-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

    Ethyl 6-(benzyloxy)-8-methyl-4-hydroxyquinoline-2-carboxylate: Contains a methyl group instead of a tert-butyl group, which may result in different steric and electronic effects.

Uniqueness

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate is unique due to the presence of the tert-butyl group, which introduces steric hindrance and can influence the compound’s reactivity and biological activity. The combination of the benzyloxy and hydroxyquinoline moieties also contributes to its distinct chemical properties.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 8-tert-butyl-4-oxo-6-phenylmethoxy-1H-quinoline-2-carboxylate

InChI

InChI=1S/C23H25NO4/c1-5-27-22(26)19-13-20(25)17-11-16(28-14-15-9-7-6-8-10-15)12-18(21(17)24-19)23(2,3)4/h6-13H,5,14H2,1-4H3,(H,24,25)

InChI Key

NTCSTGVSJNWQBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)OCC3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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